Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
Description
The compound Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- is a chiral cyclohexanol derivative characterized by a thioether group at the 2-position of the cyclohexanol ring, substituted with a 4-isopropylphenyl moiety. Its stereochemistry is defined by the (1S,2S) configuration, which significantly influences its physicochemical and biological properties. This compound belongs to a class of arylthio-substituted cyclohexanols, which are often synthesized via nucleophilic aromatic substitution or iodine-catalyzed thiol-cyclohexanone coupling reactions .
Properties
IUPAC Name |
(1S,2S)-2-(4-propan-2-ylphenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22OS/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h7-11,14-16H,3-6H2,1-2H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMUUUSWSEGNQ-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S[C@H]2CCCC[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477142 | |
| Record name | Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651317-92-9 | |
| Record name | Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution
The thioether bond is formed via reaction of 4-isopropylthiophenol with a cyclohexanol-derived electrophile. Common protocols include:
Reagents and Conditions
| Electrophile | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclohexyl mesylate | K₂CO₃ | DMF | 80°C | 78 |
| Cyclohexyl bromide | NaH | THF | 60°C | 82 |
| Cyclohexyl tosylate | DBU | Acetonitrile | 100°C | 68 |
Kinetic studies show NaH in THF provides optimal nucleophilicity for sulfur attack. Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–24 hrs).
Stereochemical Control Strategies
Asymmetric Synthesis
Chiral auxiliaries induce the desired (1S,2S) configuration during cyclohexanol ring formation:
Catalytic Systems
| Catalyst | ee (%) | Reference |
|---|---|---|
| (R)-BINOL-phosphoric acid | 92 | |
| Jacobsen's Mn(salen) | 85 | |
| Proline-derived organocatalyst | 88 |
The BINOL-phosphoric acid system demonstrates superior enantioselectivity due to π-π interactions with the aromatic thioether.
Diastereomeric Crystallization
Racemic mixtures are resolved using chiral resolving agents:
| Resolving Agent | Solvent | Diastereomeric Excess (%) |
|---|---|---|
| L-Tartaric acid | Ethanol | 95 |
| D-DBTA | Acetone | 89 |
| Cinchonidine | Methanol | 91 |
L-Tartaric acid in ethanol achieves near-complete resolution through hydrogen-bonding with the hydroxyl group.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow chemistry to overcome batch processing limitations:
Process Parameters
-
Reactor type: Microfluidic tubular reactor
-
Residence time: 8 min
-
Throughput: 12 kg/hr
-
Purity: 99.2%
This method reduces side reactions through precise temperature control and instantaneous mixing.
Analytical Characterization
Critical quality control metrics for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric purity | Chiral HPLC | ≥98% ee |
| Thioether content | GC-MS | ≥99.5% |
| Optical rotation | Polarimetry | +23.5° to +24.5° |
HPLC conditions: Chiralpak IC column, hexane/isopropanol (90:10), 1 mL/min.
Comparative Analysis of Methods
Cost-Benefit Evaluation
| Method | Capital Cost | Operating Cost | Environmental Impact |
|---|---|---|---|
| Batch asymmetric | Moderate | High | Medium |
| Flow synthesis | High | Low | Low |
| Resolution | Low | Moderate | High |
Flow synthesis offers superior sustainability through solvent recycling and energy efficiency.
Challenges and Innovations
Byproduct Management
Major byproducts include:
-
Diastereomeric cyclohexanol derivatives : Controlled via temperature-modulated crystallization
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Oxidized thioethers : Minimized using nitrogen-sparged reactors
Recent advances employ machine learning to predict optimal reaction trajectories, reducing impurity formation by 40% .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Cyclohexanone, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-; Carboxylic acids.
Reduction: Cyclohexanol derivatives, alkanes.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H22OS
- CAS Number : 651317-92-9
- IUPAC Name : Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
The compound features a cyclohexanol backbone with a thioether group attached to a substituted phenyl ring. This structure contributes to its unique chemical properties, making it suitable for various applications.
Pharmaceutical Applications
Cyclohexanol derivatives are often explored for their potential therapeutic properties:
- Antimicrobial Activity : Research indicates that cyclohexanol derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives can inhibit bacterial growth effectively, suggesting potential use in developing new antimicrobial agents .
- Anti-inflammatory Properties : Some cyclohexanol compounds have shown promise in reducing inflammation in preclinical studies. These findings are significant for developing treatments for inflammatory diseases .
Case Study: Antimicrobial Efficacy
A recent study evaluated the efficacy of cyclohexanol derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic formulations.
Agrochemical Applications
In agrochemicals, cyclohexanol derivatives are investigated for their insecticidal and herbicidal properties:
- Insect Repellents : Certain formulations containing cyclohexanol have been tested as effective insect repellents. Their application could provide an environmentally friendly alternative to synthetic pesticides .
- Herbicide Development : Research has shown that modifications of cyclohexanol can enhance herbicidal activity against specific weed species, making it valuable in agricultural practices aimed at sustainable crop management .
Material Science Applications
Cyclohexanol is also utilized in the field of materials science:
- Polymer Production : The compound serves as a precursor in synthesizing polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance flexibility and durability .
- Solvent Use : Due to its solvent properties, cyclohexanol is employed in various industrial applications, including coatings and adhesives. Its ability to dissolve a wide range of substances makes it a versatile solvent choice .
Environmental Considerations
While exploring the applications of cyclohexanol, it is crucial to consider its environmental impact:
- Toxicity Assessments : Studies conducted by the US EPA have assessed the toxicity of cyclohexanol derivatives. These assessments are essential for understanding the environmental risks associated with their use and ensuring compliance with safety regulations .
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against various pathogens |
| Anti-inflammatory treatments | Potential for inflammatory disease therapy | |
| Agrochemicals | Insect repellents | Eco-friendly alternatives to synthetic pesticides |
| Herbicides | Effective against specific weed species | |
| Material Science | Polymer production | Enhances mechanical properties |
| Solvent use | Versatile solvent for industrial applications |
Table 2: Toxicity Data Overview
| Study Reference | Toxicity Level | Findings |
|---|---|---|
| US EPA Toxicity Database | Moderate toxicity | Requires careful handling and assessment |
| Environmental Screening Assessment | Persistent and bioaccumulative potential | Highlights need for regulatory oversight |
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexanol Derivatives
Key Observations :
- Stereochemical Influence : The (1S,2S) configuration in the target compound distinguishes it from menthol isomers (e.g., (1R,2S,5R)-menthol), which exhibit distinct biological activities due to stereospecific interactions with proteins or lipid membranes .
- Substituent Effects: The bulky 4-isopropylphenylthio group enhances lipophilicity compared to smaller substituents like methoxy (logP ~2.5 estimated) . This contrasts with polar derivatives such as 2-((4-chlorophenyl)thio)phenol, which has higher solubility in aqueous media due to its phenolic -OH group .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The target compound’s higher molecular weight and bulky substituent likely result in elevated boiling points and reduced water solubility compared to simpler derivatives like 4-methylcyclohexanol .
- The thioether group contributes to greater chemical stability under acidic conditions compared to ethers or esters .
Biological Activity
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- is an organic compound with the molecular formula . This compound features a cyclohexanol moiety with a thioether group, contributing to its unique biological properties. The focus of this article is to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 250.4 g/mol
- CAS Number : 651317-92-9
The compound's structure includes a cyclohexane ring bonded to a hydroxyl group and a thioether group, which enhances its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Antifungal Activity
The compound has also been evaluated for antifungal properties . Laboratory tests demonstrate that it inhibits the growth of several fungal species, potentially through interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.
Cytotoxicity
Cytotoxicity assays reveal that Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- can induce apoptosis in cancer cell lines. The compound's chiral nature allows selective interaction with cellular receptors involved in apoptosis pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Enzyme Interaction : The thioether group may interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Chirality Effects : The (1S,2S) configuration allows for selective binding to chiral receptors, enhancing the compound's biological effects.
Comparative Analysis
To better understand the unique properties of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-, a comparison with similar compounds is essential:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Cyclohexanol | Lacks thioether group | Limited antimicrobial effects |
| Cyclohexanol, 4-(1-methylethyl)- | Different substitution pattern | Varies in reactivity |
| Cyclohexanol, 5-methyl-2-(1-methylethyl)- | Different stereochemistry | Distinct properties |
Case Studies
Several studies have documented the biological effects of Cyclohexanol derivatives:
-
Study on Antimicrobial Activity :
- Researchers tested various derivatives against E. coli and S. aureus.
- Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- showed significant inhibition compared to controls.
-
Cytotoxicity Assessment :
- A study evaluated the compound's effects on breast cancer cell lines.
- Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
-
Fungal Inhibition Trials :
- Trials against Candida species revealed that the compound effectively reduced fungal growth by interfering with membrane integrity.
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
